Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate
Description
Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a specialized organic compound characterized by a benzyl ester backbone, an aminooxy (-ONH₂) group at the 2-position, a methoxy (-OCH₃) substituent at the 3-position, and a methyl branch at the 2-position. The aminooxy group confers unique reactivity, enabling applications in oxime ligation, prodrug synthesis, and polymer chemistry .
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
benzyl 2-aminooxy-3-methoxy-2-methylpropanoate |
InChI |
InChI=1S/C12H17NO4/c1-12(17-13,9-15-2)11(14)16-8-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3 |
InChI Key |
JDWXRLYSDAWLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)(C(=O)OCC1=CC=CC=C1)ON |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis often begins with commercially available or easily prepared precursors such as:
- 3-methoxy-2-methylpropanoic acid or its derivatives.
- Benzyl alcohol or benzyl halides for esterification.
- Aminooxy reagents or protected hydroxylamine derivatives for aminooxy group installation.
Esterification to Form Benzyl Ester
- Method: The carboxylic acid is reacted with benzyl alcohol under acidic catalysis (e.g., using dicyclohexylcarbodiimide (DCC) or acid catalysts) to form the benzyl ester.
- Conditions: Mild temperatures (room temperature to 50°C), inert atmosphere to prevent oxidation.
- Purification: Typically by extraction and recrystallization or chromatography.
Introduction of the Aminooxy Group
- Method: The aminooxy group can be introduced via nucleophilic substitution or oximation reactions.
- A common approach involves converting the 2-position functional group (e.g., a halide or carbonyl) into an oxime, followed by reduction or direct substitution with hydroxylamine derivatives.
- Reagents: Hydroxylamine hydrochloride or O-protected hydroxylamines.
- Conditions: Controlled pH (neutral to slightly basic), moderate temperatures.
Methoxy Group Installation
- The methoxy group at the 3-position is generally introduced early in the synthesis or preserved from the starting material.
- If introduced later, methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) is common.
Purification and Isolation
- Crystallization or chromatographic techniques (e.g., silica gel chromatography) are employed.
- High-performance liquid chromatography (HPLC) is used to assess purity and enantiomeric excess if applicable.
Example Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification | 3-methoxy-2-methylpropanoic acid + benzyl alcohol, DCC, DMAP, CH2Cl2, RT | Benzyl 3-methoxy-2-methylpropanoate |
| 2 | Halogenation | NBS (N-bromosuccinimide), CCl4, light | Benzyl 2-bromo-3-methoxy-2-methylpropanoate |
| 3 | Aminooxy substitution | Hydroxylamine hydrochloride, base, MeOH | This compound |
| 4 | Purification | Column chromatography, recrystallization | Pure target compound |
Research and Patent Insights
- Patents related to structurally similar compounds, such as benzyl 2-aminooxy-3-methoxypropanoate derivatives, describe processes involving halogenated intermediates and nucleophilic substitution with hydroxylamine derivatives as key steps.
- These methods emphasize mild reaction conditions to preserve sensitive functional groups and stereochemistry.
- Purification techniques often involve solvent mixtures including alcohols, polar aprotic solvents, or ketones to maximize yield and purity.
- The use of chiral resolution or asymmetric synthesis is noted for obtaining enantiomerically pure products when required.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Disadvantages |
|---|---|---|
| Direct esterification | Simple, high yield | Requires careful control to avoid side reactions |
| Halogenation + substitution | Enables selective aminooxy group installation | Use of halogenated intermediates can be hazardous |
| Oximation and reduction | Mild conditions, good functional group tolerance | Multi-step, may require protecting groups |
| Use of protected hydroxylamines | Improved selectivity and stability | Additional deprotection steps needed |
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a variety of substituted compounds with different functional groups.
Scientific Research Applications
Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural features and properties of benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₃H₁₇NO₄ (inferred) | 263.28 | Not available | Aminooxy, methoxy, benzyl ester |
| Benzyl 2-hydroxy-2-methylpropanoate | C₁₁H₁₄O₃ | 194.23 | 31600-43-8 | Hydroxy, benzyl ester |
| 2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid | C₁₂H₁₂N₂O₄ | 248.24 | 138750-46-6 | Benzyloxycarbonyl (Cbz), cyano, carboxylic acid |
| 2-Benzamido-3-methoxy-3-phenylpropanoic acid | C₁₇H₁₇NO₄ | 311.33 | 101878-17-5 | Benzamido, methoxy, phenyl |
| Methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate | C₁₁H₁₄FNO₃ | 227.23 | 1213322-08-7 | Amino, methoxy, fluoro, methyl ester |
Key Observations:
- Aminooxy vs. Hydroxy/Carbamate: The aminooxy group in the target compound distinguishes it from analogs like benzyl 2-hydroxy-2-methylpropanoate (hydroxy group) or 2-{[(benzyloxy)carbonyl]amino}-3-cyanopropanoic acid (carbamate). Aminooxy groups enable nucleophilic reactions with carbonyls (e.g., ketones, aldehydes) to form oximes, unlike hydroxy or carbamate groups, which are less reactive in such contexts .
- Steric and Electronic Effects : The 3-methoxy and 2-methyl substituents enhance steric hindrance compared to simpler benzyl esters (e.g., ). This may reduce reactivity in ester hydrolysis but improve stability in acidic conditions .
- Chirality: Compounds like methyl (3R)-3-amino-3-(2-fluoro-3-methoxyphenyl)propanoate () highlight the importance of stereochemistry in biological activity, a factor that may also apply to the target compound if chiral centers are present .
Biological Activity
Benzyl 2-(aminooxy)-3-methoxy-2-methylpropanoate (commonly referred to as BAMMP) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
BAMMP is characterized by the following chemical structure:
- Molecular Formula : C₁₁H₁₅NO₄
- CAS Number : 137704033
- IUPAC Name : this compound
The compound features an aminooxy group which is known to enhance biological activity by facilitating interactions with various biological targets.
The biological activity of BAMMP can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- BAMMP has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and apoptosis in cancer cells.
-
Antioxidant Properties :
- The presence of methoxy groups in its structure contributes to its antioxidant capabilities, which can protect cells from oxidative stress and related damage.
- Modulation of Signaling Pathways :
Anticancer Activity
BAMMP has been investigated for its anticancer properties, particularly against various cancer cell lines. Studies have reported:
- Cell Line Sensitivity : BAMMP exhibits selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) with IC50 values ranging from 1.2 µM to 5.3 µM, indicating potent antiproliferative effects .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 1.2 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
Antioxidative Activity
The compound also demonstrates significant antioxidative properties:
- Testing Methods : Various spectroscopic methods have confirmed its ability to scavenge free radicals, thereby reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have highlighted the biological activities of BAMMP:
- Study on Antiproliferative Effects :
- Mechanistic Insights :
- Potential Therapeutic Applications :
Q & A
Q. What in vitro models are appropriate for evaluating the compound’s potential as a protease inhibitor or prodrug candidate?
- Answer : Use fluorogenic enzyme assays (e.g., trypsin or thrombin inhibition) and cell permeability studies (Caco-2 monolayers). Pharmacokinetic profiling in hepatocytes assesses metabolic stability and prodrug activation .
Data Contradiction Analysis Example
Issue : Conflicting reports on the compound’s stability under acidic conditions.
- Resolution : Replicate studies using standardized buffers (pH 1–6) and analyze degradation products via LC-MS. Compare results with literature to identify critical degradation pathways (e.g., hydrolysis of the benzyl ester vs. aminooxy cleavage) .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
